Doxorubicin-SMCC is a conjugate formed by linking doxorubicin, a potent chemotherapeutic agent, to succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate, commonly referred to as SMCC. This compound is primarily utilized in the development of antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic drugs selectively to cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.
Doxorubicin is derived from the bacterium Streptomyces peucetius and is widely used in cancer treatment due to its ability to intercalate DNA and inhibit topoisomerase II. SMCC serves as a bifunctional linker that facilitates the covalent attachment of drugs to antibodies or other biomolecules through its reactive maleimide and N-hydroxysuccinimide groups.
Doxorubicin-SMCC falls under the category of drug-linker conjugates, specifically within the realm of targeted cancer therapies. These conjugates are classified based on their chemical structure, mechanism of action, and intended therapeutic application.
The synthesis of Doxorubicin-SMCC involves a two-step process:
Doxorubicin-SMCC features the molecular structure of doxorubicin linked via the SMCC moiety. The key components include:
The molecular formula for doxorubicin is with a molecular weight of approximately 579.6 g/mol. The SMCC component adds additional molecular weight and functional capability for conjugation .
The primary chemical reaction involved in synthesizing Doxorubicin-SMCC is the formation of an amide bond between the primary amine group of doxorubicin and the NHS ester group of SMCC. This reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon in the NHS ester, resulting in the release of N-hydroxysuccinimide and forming the stable amide bond .
Doxorubicin exerts its cytotoxic effects primarily through:
In the context of Doxorubicin-SMCC, these mechanisms are enhanced by targeted delivery through antibody-mediated uptake into cancer cells, thereby increasing local drug concentration while reducing systemic exposure .
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of Doxorubicin-SMCC .
Doxorubicin-SMCC is primarily utilized in:
This compound exemplifies a significant advancement in cancer therapeutics by combining traditional chemotherapy with targeted delivery systems, thereby improving treatment outcomes while minimizing adverse effects .
The conceptual foundation for targeted drug delivery was established by Paul Ehrlich’s 1913 "magic bullet" hypothesis, envisioning molecules that selectively deliver toxins to diseased cells [7]. This idea materialized in 2000 with the FDA approval of gemtuzumab ozogamicin (Mylotarg®), the first modern ADC targeting CD33-positive acute myeloid leukemia. Mylotarg® employed an acid-labile hydrazone linker, but its withdrawal in 2010 (and subsequent re-approval with modified dosing) highlighted critical limitations in early linker technologies: plasma instability and premature payload release [1] [7].
The ADC field advanced significantly with the introduction of brentuximab vedotin (Adcetris®) in 2011 and trastuzumab emtansine (Kadcyla®) in 2013. Kadcyla® utilized the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker to conjugate the maytansinoid DM1 to trastuzumab. This marked a pivotal shift toward non-cleavable linkers reliant on intracellular antibody degradation for payload release [6] [7]. Doxorubicin-SMCC emerged as a key derivative, combining the anthracycline doxorubicin—a topoisomerase II inhibitor—with the SMCC linker’s stable maleimide-thioether chemistry [8].
Table 1: Evolution of ADC Linker Technologies
Generation | Time Period | Key Linker Types | Representative ADCs | Limitations |
---|---|---|---|---|
1st | 2000–2010 | Hydrazone, disulfide | Gemtuzumab ozogamicin | Low plasma stability, premature release |
2nd | 2011–2019 | Peptide (e.g., valine-citrulline), thioether | Brentuximab vedotin, Trastuzumab emtansine | Heterogeneous DAR, residual toxicity |
3rd | 2020–present | Site-specific conjugation (e.g., THIOMAB), non-cleavable (e.g., SMCC derivatives) | Trastuzumab deruxtecan | Complex manufacturing, immunogenicity risks |
Doxorubicin-SMCC (chemical structure: C~39~H~42~N~2~O~14~, MW 762.76 g/mol) is a bioconjugation reagent comprising three functional modules [8]:
The conjugation mechanism proceeds via:
Stability studies demonstrate Doxorubicin-SMCC’s superiority:
Stability and Payload Release Mechanisms
Bystander effect: Limited due to intracellular sequestration of active metabolite (lysine-MCC-Doxorubicin) [1].
Hydrazone linkers (e.g., in Mylotarg®):
Instability risks: Premature cleavage in plasma (t~1/2~ <24h), leading to systemic toxicity [1] [6].
Disulfide linkers:
Instability risks: Serum thiol exchange causes payload loss [4] [7].
Peptide linkers (e.g., valine-citrulline):
Table 2: Linker Chemistry Comparison in Doxorubicin Conjugates
Linker Type | Release Mechanism | Plasma Stability | Tumor Selectivity | Bystander Effect | Representative Agents |
---|---|---|---|---|---|
SMCC (thioether) | Lysosomal degradation | ⭐⭐⭐⭐⭐ (High) | ⭐⭐⭐⭐☆ | ⭐⭐☆☆☆ | Doxorubicin-SMCC, Kadcyla® |
Hydrazone | Acid hydrolysis | ⭐⭐☆☆☆ | ⭐⭐☆☆☆ | ⭐⭐⭐⭐☆ | Mylotarg® |
Disulfide | Glutathione reduction | ⭐⭐☆☆☆ | ⭐⭐⭐☆☆ | ⭐⭐⭐⭐⭐ | Depatuxizumab vedotin |
Valine-citrulline | Enzymatic cleavage | ⭐⭐⭐☆☆ | ⭐⭐⭐⭐☆ | ⭐⭐⭐⭐☆ | Adcetris®, Polivy® |
Therapeutic Efficacy Implications
In triple-negative breast cancer (TNBC) models, peptide-drug conjugates (PDCs) using SMCC-linked doxorubicin exhibited:
Contrastingly, hydrazone-linked conjugates demonstrated rapid payload leakage, contributing to cardiotoxicity at cumulative doses >400 mg/m² [2]. For solid tumors, SMCC’s stability enables deeper penetration, overcoming the "binding site barrier" where high-affinity antibodies trap ADCs near vasculature [4].
Emerging Applications Beyond ADCs
Doxorubicin-SMCC’s modular design facilitates innovative delivery platforms:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7